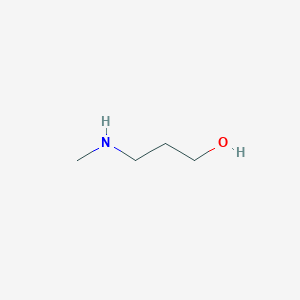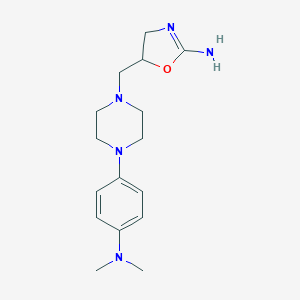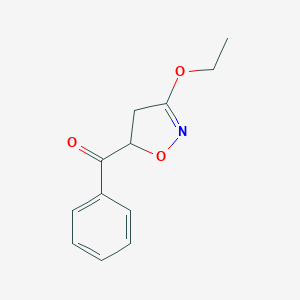
Methanone, (3-ethoxy-4,5-dihydro-5-isoxazolyl)phenyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (3-ethoxy-4,5-dihydro-5-isoxazolyl)phenyl-(9CI) is a chemical compound with potential applications in scientific research. This compound belongs to the class of isoxazoles and has been studied for its potential use in various fields of research. In
Mecanismo De Acción
The mechanism of action of Methanone is not fully understood. However, studies have suggested that Methanone may inhibit the growth of fungi by interfering with the biosynthesis of ergosterol, an essential component of fungal cell membranes. Methanone has also been shown to induce apoptosis in cancer cells, although the exact mechanism of action is still under investigation.
Efectos Bioquímicos Y Fisiológicos
Methanone has been shown to have various biochemical and physiological effects. Studies have suggested that Methanone may have anti-inflammatory properties, as well as antioxidant properties. Methanone has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methanone has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using the method described above. Methanone is also relatively inexpensive compared to other compounds used in scientific research. However, Methanone has some limitations, including its low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Methanone. One potential direction is the investigation of its potential use as an antifungal agent. Another potential direction is the investigation of its potential use in the treatment of cancer. Additionally, the development of new synthesis methods for Methanone may lead to the discovery of new applications for this compound.
Conclusion
In conclusion, Methanone, (3-ethoxy-4,5-dihydro-5-isoxazolyl)phenyl-(9CI) is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of Methanone in various fields of scientific research.
Métodos De Síntesis
The synthesis of Methanone, (3-ethoxy-4,5-dihydro-5-isoxazolyl)phenyl-(9CI) involves the reaction of 3-ethoxy-4,5-dihydroisoxazole with phenylmagnesium bromide, followed by the reaction with chloroacetyl chloride. This method has been reported in the literature and has been used to synthesize Methanone for scientific research purposes.
Aplicaciones Científicas De Investigación
Methanone has potential applications in various fields of scientific research. It has been studied for its potential use as an antifungal agent, as well as its potential use in the treatment of cancer. Methanone has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
155430-83-4 |
|---|---|
Nombre del producto |
Methanone, (3-ethoxy-4,5-dihydro-5-isoxazolyl)phenyl-(9CI) |
Fórmula molecular |
C12H13NO3 |
Peso molecular |
219.24 g/mol |
Nombre IUPAC |
(3-ethoxy-4,5-dihydro-1,2-oxazol-5-yl)-phenylmethanone |
InChI |
InChI=1S/C12H13NO3/c1-2-15-11-8-10(16-13-11)12(14)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
Clave InChI |
CWICFGGMQADCEK-UHFFFAOYSA-N |
SMILES |
CCOC1=NOC(C1)C(=O)C2=CC=CC=C2 |
SMILES canónico |
CCOC1=NOC(C1)C(=O)C2=CC=CC=C2 |
Sinónimos |
Methanone, (3-ethoxy-4,5-dihydro-5-isoxazolyl)phenyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




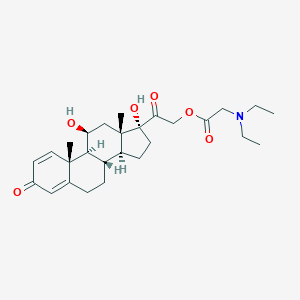
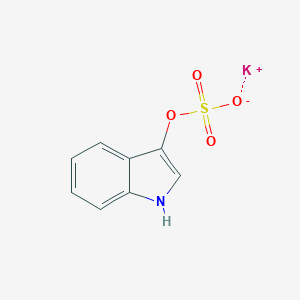
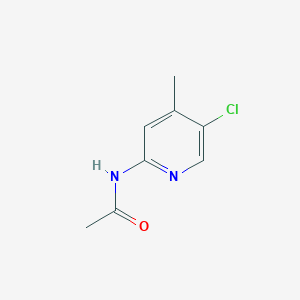
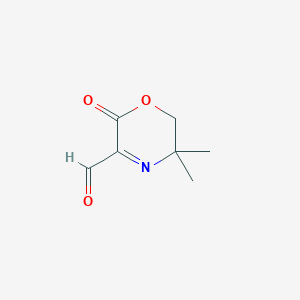
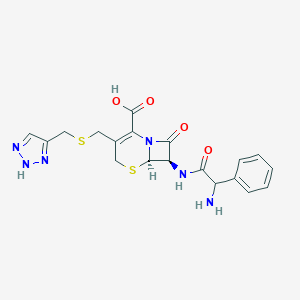
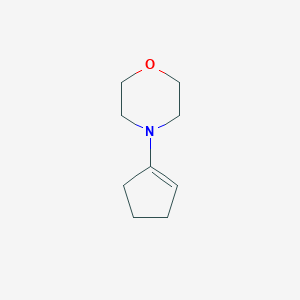
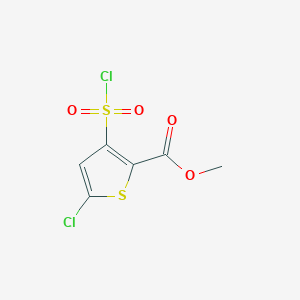
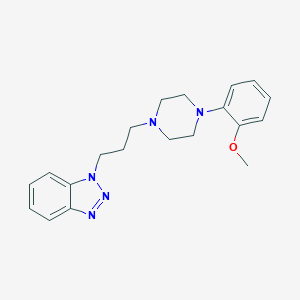
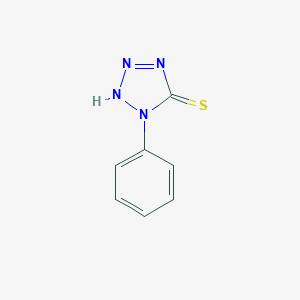
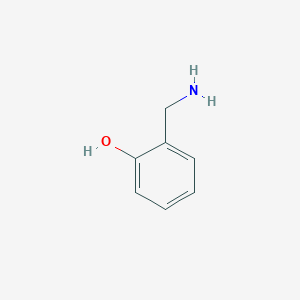
![7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B125471.png)
